2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
Description
2-(4-Methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-methoxyphenyl group attached to the acetamide moiety and a methylthio-methyl substituent on the thiazole ring. Its structural uniqueness lies in the combination of electron-donating methoxy and sulfur-containing methylthio groups, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-18-12-5-3-10(4-6-12)7-13(17)16-14-15-11(8-19-2)9-20-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOLRPPGVQWIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The acetamide moiety can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of various thiazole compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial folate synthesis pathways.
Case Study: Antimicrobial Efficacy
- Compound Tested : 2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
- Tested Microorganisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
- Mechanism : Inhibition of dihydropteroate synthase (DHPS)
- Results : Demonstrated moderate to strong antibacterial activity, particularly against Gram-negative strains.
Anticancer Activity
The anticancer potential of this compound has also been explored, with findings suggesting it may inhibit cell proliferation in various cancer cell lines. Thiazole derivatives are known to disrupt tubulin polymerization, leading to cell cycle arrest.
Case Study: Anticancer Effects
- Compound Tested : this compound
- Cell Lines : MCF7 (breast cancer), A549 (lung cancer)
- Mechanism : Inhibition of tubulin polymerization
- Results : IC50 values in the low micromolar range were observed, indicating significant antiproliferative activity.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be influenced by their structural modifications. Key findings from SAR studies include:
- Substitution Patterns : Para-substituted phenyl rings tend to enhance both antimicrobial and anticancer activities.
- Thiazole Ring Modifications : Electron-donating groups at specific positions on the thiazole ring can increase cytotoxicity.
- Linker Variations : Alterations in the linker between the thiazole and other functional groups can modulate potency and selectivity.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the methoxyphenyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating vs. Halogen Substituents : The target’s 4-methoxyphenyl group is analogous to Compound B , but the latter has a phenyl group on the thiazole, whereas the target incorporates a methylthio-methyl group. This sulfur-containing substituent may enhance lipophilicity compared to phenyl or methyl groups.
- Piperazine vs. Methylthio-Methyl: Compound 20 includes a piperazine ring, which increases molecular weight (426.51 vs.
- Antimicrobial vs. Enzyme Inhibition: Compound 107b demonstrates broad-spectrum antibacterial activity, highlighting how minor structural changes (e.g., methyl vs. methylthio) can shift biological targets.
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability : Sulfur-containing groups (e.g., methylthio) are prone to oxidation, which may shorten half-life compared to halogenated or aryl analogs (e.g., Compound 20 ).
Biological Activity
2-(4-methoxyphenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. This compound is characterized by its unique structural features, which include a methoxy group and a thiazole ring, contributing to its pharmacological properties.
- Molecular Formula : C19H18N2O2S
- Molecular Weight : 370.5 g/mol
- CAS Number : 919754-13-5
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various thiazole derivatives against different cancer cell lines, revealing that modifications in the structure can enhance their efficacy. The compound was assessed for its ability to induce apoptosis in tumor cells, with findings suggesting that it may activate caspase pathways leading to programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 12.5 | Induces apoptosis via caspase activation |
| 2-(4-methoxyphenyl)-N-(4-pyridin-4-yl)thiazol-2-ylacetamide | C6 (brain tumor) | 10.0 | DNA synthesis inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to inhibit various pathogens, including bacteria and fungi. In vitro studies have shown that this compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly dependent on their structural components. The presence of electron-withdrawing groups at specific positions on the aromatic rings has been shown to enhance activity against cancer cells and pathogens. For instance, the methoxy group at the para position significantly boosts the compound's potency due to its ability to stabilize reactive intermediates during metabolic processes .
Case Studies
-
Anticancer Efficacy Study
- A series of experiments were conducted using the MTT assay to determine cell viability post-treatment with varying concentrations of the compound. Results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed in A549 lung cancer cells.
-
Antimicrobial Evaluation
- In a comparative study against common bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating potential as a therapeutic agent in treating infections caused by resistant strains.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves coupling a thiazole-2-amine derivative with a substituted acetamide precursor. For example:
- Method A : Reacting 2-amino-4-((methylthio)methyl)thiazole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Method B : Using a nucleophilic substitution reaction between 2-chloro-N-(thiazol-2-yl)acetamide and a 4-((methylthio)methyl)thiazole derivative in acetone with potassium carbonate as a catalyst .
- Microwave-assisted synthesis may improve yield and reduce reaction time compared to traditional reflux methods .
Q. How is structural characterization performed for this compound?
Key techniques include:
Q. What biological activities are reported for related thiazole-acetamide derivatives?
Thiazole derivatives exhibit:
- Antimicrobial activity : Tested via disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values for breast or lung cancer cells) .
- Anti-inflammatory effects : COX-1/COX-2 inhibition studies .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
Strategies include:
- Catalyst selection : Triethylamine or K₂CO₃ improves nucleophilic substitution efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) removes byproducts .
- Yield variability : Contradictions in yields (e.g., 68–91% in similar compounds) may arise from substituent electronic effects or steric hindrance .
Q. How do researchers resolve contradictions in biological activity data?
Q. What computational methods predict binding affinity with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or kinase targets) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .
Q. How does the substitution pattern influence pharmacokinetic (PK) properties?
- Lipophilicity (logP) : Methylthio groups increase logP, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Methoxyphenyl groups may slow hepatic oxidation compared to unsubstituted analogs .
- SAR studies : Para-substitutions on the phenyl ring (e.g., -OCH₃ vs. -F) alter target affinity and selectivity .
Q. What in vitro models are appropriate for anticancer evaluation?
- Cell viability assays : MTT or resazurin-based assays on adherent cell lines (e.g., HeLa, A549) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .
- Migration inhibition : Scratch/wound-healing assays to assess anti-metastatic potential .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
